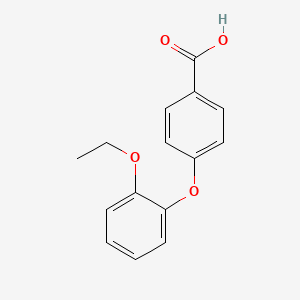

4-(2-Ethoxyphenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

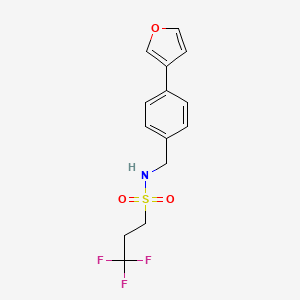

“4-(2-Ethoxyphenoxy)benzoic acid” is a chemical compound with the molecular formula C15H14O4 . It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) . The molecular weight of this compound is 258.26926 .

Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenoxy)benzoic acid” includes 33 atoms; 14 Hydrogen atoms, 15 Carbon atoms, and 4 Oxygen atoms . It also contains 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 ethers (aromatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Ethoxyphenoxy)benzoic acid” are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, they can react with hydroxyl radicals in both gas and aqueous phases . They can also be purified by recrystallization .

Scientific Research Applications

Antioxidant Activities

A study investigated the antioxidant activities of phenolic acids, examining the impact of different functional groups on their antioxidant potential. It was found that methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups can enhance the antioxidant activities of phenolic acids, relevant to understanding the behavior of compounds like 4-(2-Ethoxyphenoxy)benzoic acid in biological systems (Chen et al., 2020).

Enzymatic Oxidative Polymerization

Research on the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative provides insights into the polymerization process and potential applications of phenolic compounds in creating new materials. This study could shed light on similar applications for 4-(2-Ethoxyphenoxy)benzoic acid derivatives (Kumbul et al., 2015).

Photocatalytic Degradation

A study on the purification of water using near-UV illuminated suspensions of titanium dioxide and various organic compounds, including benzoic acids, highlights the potential for photocatalytic degradation of contaminants. This research suggests potential environmental applications for similar compounds (Matthews, 1990).

Synthesis and Applications

The green synthesis of 4-methoxybenzophenone from anisole and benzoic acid using a catalytic method provides a basis for synthesizing related compounds. This study demonstrates the potential for sustainable chemical synthesis techniques that could apply to 4-(2-Ethoxyphenoxy)benzoic acid (Zhang et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(2-Ethoxyphenoxy)benzoic acid” is not available, benzoic acid and its derivatives can cause skin irritation, serious eye damage, and specific target organ toxicity . They are also considered hazardous under the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

For instance, they can be synthesized from phenylalanine through the shikimate and phenylpropanoid pathways . They can also be involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives .

Pharmacokinetics

They are conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that benzoic acid derivatives can have cytotoxic effects on various cancer cell lines

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Ethoxyphenoxy)benzoic acid. For instance, the presence of other chemicals, pH, temperature, and light conditions can affect its stability and activity . Furthermore, the compound’s interaction with the soil and water can influence its bioavailability and environmental fate .

properties

IUPAC Name |

4-(2-ethoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-5-3-4-6-14(13)19-12-9-7-11(8-10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUDVCECUSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)

![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)

![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)

![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739969.png)

![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2739970.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2739971.png)

![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)